3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the bicyclic octene structure. Key steps include:
Formation of the Thiophene Ring: This involves the reaction of suitable precursors under conditions that promote cyclization.
Carbamoylation: Introduction of the carbamoyl group to the thiophene ring.
Bicyclo[2.2.2]oct-5-ene Formation: This step involves the construction of the bicyclic structure through a series of cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiophene ring and the bicyclic structure can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: shares similarities with other thiophene derivatives and bicyclic compounds.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene.
Bicyclic Compounds: Compounds such as bicyclo[2.2.2]octane and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO5S |
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Molecular Weight |
363.4g/mol |
IUPAC Name |
3-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO5S/c1-8-9(2)25-16(12(8)18(23)24-3)19-15(20)13-10-4-6-11(7-5-10)14(13)17(21)22/h4,6,10-11,13-14H,5,7H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
CTESPVHSEOQRTH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2C3CCC(C2C(=O)O)C=C3)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2C3CCC(C2C(=O)O)C=C3)C |
Origin of Product |
United States |
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